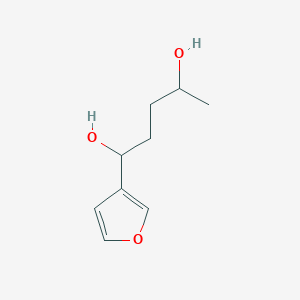
1,4-Ipomeadiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ipomeadiol is an organic compound characterized by a furan ring attached to a pentane chain with two hydroxyl groups at the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Ipomeadiol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furfural, a biomass-derived chemical. The process typically uses catalysts such as Ru-FeO_x/AC or Cu/SiO_2 under mild conditions to achieve high yields of the desired product . Another method involves the Paal-Knorr synthesis, which uses 1,4-diketones and an acid catalyst to form substituted furans .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenolysis of furfural in the presence of specific catalysts. For example, a Cu/SiO_2 catalyst derived from copper phyllosilicate has been shown to be effective in converting furfural to 1,4-pentanediol with high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Ipomeadiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Antimicrobial Activity : Research indicates that 1,4-Ipomeadiol possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes .
- Anticancer Potential : The compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines, which is a critical mechanism for controlling tumor growth. For instance, studies have reported that this compound can inhibit the proliferation of specific cancer cells through modulation of apoptotic pathways and generation of reactive oxygen species .
- Hepatotoxicity : Despite its potential therapeutic benefits, this compound has also been associated with hepatotoxic effects. Research indicates that exposure to high concentrations can lead to liver damage in animal models, highlighting the need for careful dosage regulation in therapeutic applications .
Pharmacological Studies
This compound's dual nature as both a therapeutic agent and a potential toxin makes it an important subject in pharmacological studies. Researchers are exploring its mechanisms of action to better understand how it can be utilized effectively while minimizing adverse effects.
Toxicological Assessments
Given its hepatotoxic potential, extensive toxicological assessments are crucial. Studies have focused on understanding the dose-response relationship and the biochemical pathways involved in its toxicity to develop safety guidelines for its use in medicinal applications .
Case Studies
Wirkmechanismus
The mechanism of action of 1,4-Ipomeadiol involves its interaction with specific molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentanediol: A similar compound with two hydroxyl groups on a pentane chain but without the furan ring.
Furfuryl Alcohol: Contains a furan ring with a hydroxyl group attached directly to the ring.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
1,4-Ipomeadiol is unique due to the presence of both a furan ring and two hydroxyl groups on a pentane chain. This combination of functional groups provides it with distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
53011-73-7 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(furan-3-yl)pentane-2,4-diol |
InChI |
InChI=1S/C9H14O3/c1-7(10)4-9(11)5-8-2-3-12-6-8/h2-3,6-7,9-11H,4-5H2,1H3 |
InChI-Schlüssel |
VTUSNBRLKKKEAC-UHFFFAOYSA-N |
SMILES |
CC(CC(CC1=COC=C1)O)O |
Kanonische SMILES |
CC(CCC(C1=COC=C1)O)O |
Synonyme |
1,4-ipomeadiol 1-(3-furyl)-1,4-pentanediol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















